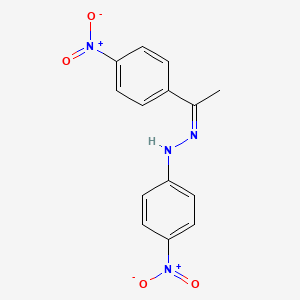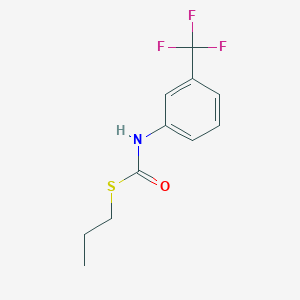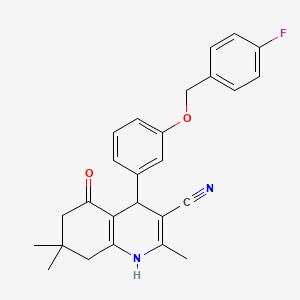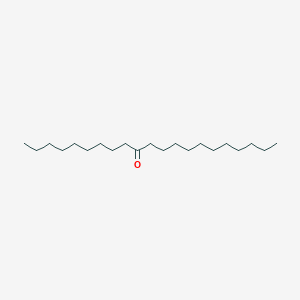
4'-Nitroacetophenone 4-nitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Nitroacetophenone 4-nitrophenylhydrazone: is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.276 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone typically involves the reaction of 4’-nitroacetophenone with 4-nitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone 4-nitrophenylhydrazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
化学反応の分析
Types of Reactions: 4’-Nitroacetophenone 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroacetophenone derivatives.
Reduction: Formation of aminoacetophenone derivatives.
Substitution: Formation of halogenated acetophenone derivatives.
科学的研究の応用
Chemistry: 4’-Nitroacetophenone 4-nitrophenylhydrazone is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds .
Biology: In biological research, this compound is used to study enzyme kinetics and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, 4’-Nitroacetophenone 4-nitrophenylhydrazone is used in the manufacture of dyes and pigments .
作用機序
The mechanism of action of 4’-Nitroacetophenone 4-nitrophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
4’-Nitroacetophenone: A precursor in the synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone, used in the manufacture of pharmaceuticals and dyes.
4-Nitrophenylhydrazine: Another precursor, used as a derivatizing agent for carbonyl compounds.
Uniqueness: 4’-Nitroacetophenone 4-nitrophenylhydrazone is unique due to its dual functional groups (nitro and hydrazone), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
18265-72-0 |
|---|---|
分子式 |
C14H12N4O4 |
分子量 |
300.27 g/mol |
IUPAC名 |
4-nitro-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c1-10(11-2-6-13(7-3-11)17(19)20)15-16-12-4-8-14(9-5-12)18(21)22/h2-9,16H,1H3/b15-10- |
InChIキー |
HXWIDJSTRZCIBE-GDNBJRDFSA-N |
異性体SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)



![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)


